4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzoyl, hydroxy, pyridinyl, and pyrrolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of benzyloxybenzaldehyde with an appropriate reagent to form the benzoyl intermediate.
Pyrrolone Ring Formation: The benzoyl intermediate is then reacted with a pyridine derivative under specific conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzylic alcohol.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzylic alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-4-yl)methyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H23N3O4 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H23N3O4/c33-27(23-8-10-24(11-9-23)36-19-20-5-2-1-3-6-20)25-26(22-12-15-30-16-13-22)32(29(35)28(25)34)18-21-7-4-14-31-17-21/h1-17,26,33H,18-19H2/b27-25- |
InChI Key |
MFDIIUPDPFRGOW-RFBIWTDZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)/O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)O |
Origin of Product |
United States |
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